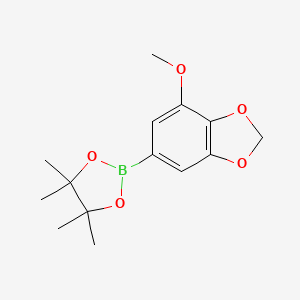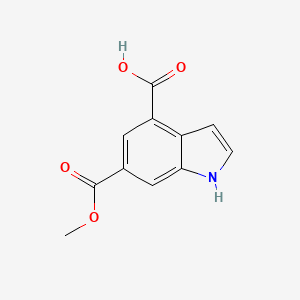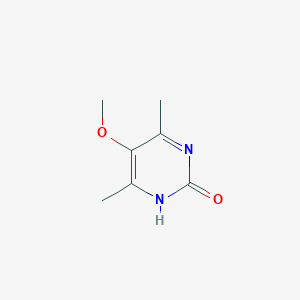![molecular formula C13H18ClNO2S B13449708 Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzoic acid and contains a thiomorpholine ring, which is a sulfur-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiomorpholine group. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoate moiety may also contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(morpholin-4-yl)methylbenzoate: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.
Methyl 4-(piperidin-4-yl)methylbenzoate: Contains a piperidine ring instead of a thiomorpholine ring.
Methyl 4-(pyrrolidin-4-yl)methylbenzoate: Contains a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness
Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in various interactions, making this compound particularly interesting for research in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C13H18ClNO2S |
|---|---|
Molekulargewicht |
287.81 g/mol |
IUPAC-Name |
methyl 4-(thiomorpholin-4-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H |
InChI-Schlüssel |
ATWYXKDQOYEWOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCSCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)



![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)


![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
